molecular formula C14H19BN2O2 B13463113 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13463113
M. Wt: 258.13 g/mol
InChI Key: AEOUWQBSZPNNFO-UHFFFAOYSA-N
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Description

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve temperatures ranging from room temperature to reflux, depending on the desired transformation .

Major Products

The major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts specific biological activities and chemical reactivity. The presence of the boronate ester group further enhances its utility in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-8-11(9-17-7-6-16-12(10)17)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

AEOUWQBSZPNNFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C(=C2)C

Origin of Product

United States

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